An In-depth Technical Guide to 4,4'-Dibromobiphenyl
An In-depth Technical Guide to 4,4'-Dibromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 92-86-4
Introduction
4,4'-Dibromobiphenyl is a brominated aromatic compound characterized by two benzene (B151609) rings linked together, with a bromine atom attached to the para (4 and 4') position of each ring.[1] It is a white to off-white crystalline solid at room temperature.[1][2] This compound serves as a crucial intermediate in various fields of organic synthesis, including the production of pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1] Its structural similarity to polychlorinated biphenyls (PCBs) raises environmental and toxicity concerns, which warrants careful handling and disposal.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.
Properties of 4,4'-Dibromobiphenyl
The physical and chemical properties of 4,4'-Dibromobiphenyl are summarized below. It is a stable compound under normal conditions.[1]
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 92-86-4 | [3][4] |
| Molecular Formula | C₁₂H₈Br₂ | [4][5] |
| Molecular Weight | 312.00 g/mol | [4][6] |
| Appearance | White to off-white or light yellow-beige crystalline powder or crystals. | [1][4][7] |
| Melting Point | 163-169 °C | [4][5][7] |
| Boiling Point | 355-360 °C | [4][5] |
| Density | ~1.67 - 1.72 g/cm³ (estimate) | [2][8][9] |
| Solubility | Insoluble in water.[1][10] Soluble in organic solvents like benzene, and slightly soluble in ethanol.[10][11] Greater solubility is observed in nonpolar solvents such as hexane, toluene, and chloroform.[11] | |
| Flash Point | 198.3 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 5.72 | [12] |
Spectroscopic Data
| Spectrum Type | Data Highlights | References |
| ¹H NMR | Prediction (300 MHz, CDCl₃, δ): 7.55 (d, J=8.6 Hz, 4H), 7.40 (d, J=8.6 Hz, 4H). | [9][13][14] |
| ¹³C NMR | Data available in spectral databases. | [15] |
| Infrared (IR) | Conforms to structure. Spectra available in databases. | [2][7][16] |
| Mass Spectrometry (MS) | Data available in spectral databases. | [16] |
Synthesis and Purification
The synthesis of 4,4'-Dibromobiphenyl is well-documented, with the primary methods being direct bromination of biphenyl (B1667301) and palladium-catalyzed cross-coupling reactions.[17]
Experimental Protocol: Direct Bromination of Biphenyl
This method involves the electrophilic aromatic substitution of biphenyl with elemental bromine.[17]
-
Reactants : Biphenyl, elemental bromine (Br₂).
-
Solvent : A suitable solvent such as glacial acetic acid, water, or a chlorinated hydrocarbon is used.[17][18][19]
-
Catalyst/Promoter : A Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to promote regioselective bromination at the para positions.[1][17] Alternatively, an oxidant and an auxiliary oxidant can be used in a heated mixture of water and glacial acetic acid.[19] Another approach involves conducting the reaction in a medium containing a strong protic acid with a pKa no greater than 4.[20]
-
Procedure (General Outline) :
-
Biphenyl is dissolved in the chosen solvent.
-
The catalyst or promoter is added to the mixture.
-
Bromine is added portion-wise while controlling the reaction temperature, typically between 40-60 °C.[1]
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.
-
The reaction mixture is then cooled, and the crude product is isolated, often by filtration.[19]
-
-
Purification : The crude 4,4'-Dibromobiphenyl is typically purified by recrystallization from a solvent such as methanol (B129727) or benzene.[1][8][18] The solid product is then washed and dried.[19]
A generalized workflow for the synthesis of 4,4'-Dibromobiphenyl is depicted below.
Palladium-Catalyzed Cross-Coupling
Modern synthetic methods, such as Suzuki or Stille coupling, offer high selectivity and milder reaction conditions.[17] For instance, the homocoupling of 4-bromophenylboronic acid can be achieved using a copper catalyst in DMF.[21]
Applications in Research and Development
4,4'-Dibromobiphenyl is a versatile building block in organic synthesis with numerous applications.[4]
-
Flame Retardants : It is a representative of brominated flame retardants, used to enhance the fire safety of materials like electronics and textiles.[4][5][22]
-
Organic Synthesis Intermediate : It serves as a key precursor for creating more complex molecules for pharmaceuticals and agrochemicals.[1][4]
-
Polymer and Materials Science : It is utilized in the formulation of specialty polymers and liquid crystals, contributing to materials with enhanced thermal stability and chemical resistance.[1][4]
-
Analytical Chemistry : It can be employed as a standard for the detection and quantification of brominated compounds.[4]
The diverse applications of 4,4'-Dibromobiphenyl are illustrated in the diagram below.
Safety and Toxicology
Due to its chemical structure and classification, 4,4'-Dibromobiphenyl must be handled with appropriate safety precautions.
Hazard Identification and GHS Classification
The compound is associated with several hazard classifications.[9][22]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[9][22] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9][22] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9][22] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[9][22] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9][22] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[22] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[9] |
Toxicological Profile
-
Exposure Routes : Inhalation, skin contact, and ingestion are potential exposure routes.[1]
-
Health Effects : It may cause irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may have adverse effects on the liver, thyroid, and central nervous system.[1] It is also considered a potential reproductive toxin and can cause chloracne.[22]
-
Environmental Fate : As a polybrominated biphenyl (PBB), it is persistent in the environment and can bioaccumulate.[1][22]
Handling and Safety Protocol
Strict adherence to safety protocols is mandatory when working with 4,4'-Dibromobiphenyl.
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[23]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[6][23] A dust mask (e.g., N95) is recommended.[6]
-
Handling : Avoid breathing dust, fumes, or vapors.[3][23] Avoid contact with skin and eyes.[23] Prevent dust formation.[23]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8] Store locked up.[1][23]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[23]
The following diagram outlines the essential safety and handling workflow.
Conclusion
4,4'-Dibromobiphenyl is a compound of significant interest in chemical synthesis and materials science. Its utility as a building block for complex molecules and functional materials is well-established. However, its potential for environmental persistence and toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational technical information required by researchers, scientists, and drug development professionals to handle and utilize this compound safely and effectively.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4,4'-Dibromobiphenyl | 92-86-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4'-Dibromobiphenyl | 92-86-4 [chemicalbook.com]
- 6. 4,4′-二溴联苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4,4'-Dibromobiphenyl, 99% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4,4'-Dibromobiphenyl CAS#: 92-86-4 [m.chemicalbook.com]
- 9. 4,4-Dibromobiphenyl, CAS No. 92-86-4 - iChemical [ichemical.com]
- 10. 4,4'-Dibromobiphenyl, 99% | Fisher Scientific [fishersci.ca]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4,4'-dibromobiphenyl [stenutz.eu]
- 13. spectrabase.com [spectrabase.com]
- 14. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 1,1'-Biphenyl, 4,4'-dibromo- [webbook.nist.gov]
- 17. nbinno.com [nbinno.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. CN101851148A - Preparation method of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]
- 20. US5015792A - Preparation of 4,4'-dibromobiphenyl - Google Patents [patents.google.com]
- 21. 4,4'-Dibromobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 22. 4,4'-Dibromobiphenyl | C12H8Br2 | CID 7110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemicalbook.com [chemicalbook.com]
